Sodium thiobenzoate
Description
Historical Development of Thioester Synthesis and Functionalization
The historical development of thioester chemistry is rooted in the early exploration of sulfur-containing organic compounds. Initial synthetic approaches to thioesters often involved the reaction of thiols with carboxylic acid derivatives, such as acid chlorides or anhydrides wikipedia.org. For instance, a common method for synthesizing thioesters involves the reaction of an acid chloride with an alkali metal salt of a thiol, yielding the thioester and a metal halide wikipedia.org. Another route includes the condensation of thiols with carboxylic acids, typically requiring dehydrating agents to drive the reaction wikipedia.org. The alkylation of thiocarboxylic acids, such as potassium thioacetate (B1230152), also emerged as a significant method for preparing thioacetate esters, a process less commonly observed for analogous oxygen esters wikipedia.org.
Beyond their direct synthesis, the functionalization of thioesters has seen considerable evolution. Their unique reactivity, which distinguishes them from oxygen esters, has been increasingly harnessed. Notably, thioesters are hypothesized to have played a crucial role in prebiotic chemistry, a concept known as the "Thioester World" hypothesis. This theory suggests that thioesters were fundamental intermediates in the assembly of ATP and other essential cellular components, including peptides, fatty acids, and sterols, prior to the emergence of life as we know it wikipedia.orgnih.gov. In contemporary organic chemistry, the advent of methods like native chemical ligation (NCL) has further expanded the utility of thioesters. NCL, a powerful technique for peptide and protein synthesis, leverages the inherent reactivity of thioesters to form amide bonds under mild conditions wikipedia.orgnih.govfrontiersin.org.
Significance of Thiobenzoate Reagents in Contemporary Organic Chemistry
Thiobenzoate reagents, including sodium thiobenzoate, hold considerable significance in modern organic chemistry due to their versatile applications as acylating agents and synthetic intermediates. As salts of thiobenzoic acid, compounds like this compound serve as convenient sources of the thiobenzoate anion (C₆H₅COS⁻). This anion can act as a potent nucleophile or a precursor for generating thiobenzoic acid (C₆H₅COSH), which in turn is a key building block for various thioesters.
One of the primary applications of thiobenzoates lies in their role as acyl donors in nucleophilic acyl substitution reactions. The unique electronic and steric properties of the thioester linkage make them more reactive towards nucleophiles compared to their oxygen ester counterparts, facilitating acyl transfer reactions tutorchase.comfiveable.mebrainly.com. This enhanced reactivity is exploited in the synthesis of complex molecules, where the controlled transfer of a benzoyl group is desired.
In the realm of peptide synthesis, thiobenzoates are particularly valuable. They can be employed in strategies that involve the formation of peptide bonds, often through methods that capitalize on the facile cleavage of the C-S bond. While not explicitly this compound, the broader class of thioesters, including those derived from thiobenzoic acid, are integral to techniques like native chemical ligation (NCL), which enables the chemoselective formation of amide bonds between unprotected peptide segments wikipedia.orgnih.gov. This has revolutionized the synthesis of large and complex proteins.
Beyond acyl transfer, thiobenzoates can also serve as precursors for the synthesis of other sulfur-containing compounds, such as thiols, through hydrolysis or reduction reactions wikipedia.org. Their ability to participate in various transformations underscores their importance as versatile reagents in the construction of diverse organic scaffolds. For instance, this compound can be synthesized by reacting benzoyl chloride with a source of hydrosulfide, such as sodium hydrosulfide, or by deprotonating thiobenzoic acid with a sodium base like sodium hydroxide (B78521).
Foundational Principles of Thioester Reactivity for Synthetic Applications
The distinct reactivity of thioesters, including this compound and its derivatives, stems from fundamental differences in their electronic and structural properties compared to oxygen esters. The core structural distinction is the replacement of an oxygen atom with a sulfur atom in the ester linkage (R-CO-S-R' versus R-CO-O-R') tutorchase.comfiveable.mebrainly.com.
Electronic and Structural Properties: The sulfur atom, being larger and less electronegative than oxygen, influences the electronic distribution within the thioester functional group. While both oxygen and sulfur possess lone pairs of electrons that can participate in resonance with the carbonyl group, the 3p orbitals of sulfur are less effective at overlapping with the 2p orbitals of the carbonyl carbon and oxygen than the 2p orbitals of oxygen stackexchange.com. This results in less resonance stabilization of the carbonyl group in thioesters compared to oxygen esters. Consequently, the carbonyl carbon in a thioester is generally more electrophilic and thus more susceptible to nucleophilic attack stackexchange.com.
Leaving Group Ability: A crucial factor contributing to the enhanced reactivity of thioesters in nucleophilic acyl substitution reactions is the superior leaving group ability of the thiolate (RS⁻) compared to the alkoxide (RO⁻) from oxygen esters brainly.comstackexchange.com. Sulfur's larger atomic size allows for better dispersion of the negative charge, making the thiolate anion a weaker base and, therefore, a better leaving group brainly.comstackexchange.com. This facilitates the departure of the sulfur-containing moiety during acyl transfer processes.
Reactivity Implications: These combined factors—increased electrophilicity of the carbonyl carbon and improved leaving group ability of the thiolate—render thioesters significantly more reactive than oxygen esters in reactions involving nucleophilic acyl substitution stackexchange.comlibretexts.orglibretexts.org. This heightened reactivity makes thioesters excellent acylating agents, capable of transferring acyl groups to a wide range of nucleophiles under milder conditions than would be required for oxygen esters. For example, the standard free energy of hydrolysis for a thioester bond is more negative than that for most oxygen esters, indicating a greater driving force for hydrolysis and acyl transfer stackexchange.com.
In synthetic applications, this inherent reactivity allows for selective transformations and the construction of complex molecular architectures. Thioesters can undergo various reactions, including hydrolysis, transacylation (transfer of an acyl group to another thiol or alcohol), and reactions with amines to form amides. Their participation in radical reactions and Michael additions further expands their synthetic utility.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51066-54-7 |
|---|---|
Molecular Formula |
C7H5NaOS |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;thiobenzate |
InChI |
InChI=1S/C7H6OS.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI Key |
JTHUJOZLDHAGIH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)[O-].[Na+] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Sodium Thiobenzoate
Nucleophilic Reaction Pathways of Thiobenzoate Anions
The thiobenzoate anion (PhCOS⁻) is a powerful sulfur nucleophile. The negative charge is delocalized between the sulfur and oxygen atoms, but due to the higher polarizability and lower electronegativity of sulfur compared to oxygen, it is considered a 'soft' nucleophile. This characteristic dictates its reactivity, particularly in reactions with soft electrophiles.
S-Alkylation Mechanisms and Selectivity
The reaction of sodium thiobenzoate with alkylating agents, such as alkyl halides, is a primary method for the synthesis of S-thiobenzoate esters. This transformation proceeds via a nucleophilic substitution mechanism, typically a bimolecular (SN2) pathway.
The thiobenzoate anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide). The rate and efficiency of this S-alkylation are governed by several factors inherent to SN2 reactions:
Substrate Structure: The reaction is most efficient with primary and secondary alkyl halides. Tertiary halides are generally unsuitable as they tend to undergo elimination reactions. uobasrah.edu.iq
Leaving Group: The reactivity order of the leaving group follows the typical trend for SN2 reactions (I > Br > Cl > F).
Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetone (B3395972) are preferred as they solvate the sodium cation without strongly hydrogen-bonding to the thiobenzoate anion, thus preserving its nucleophilicity.
Regioselectivity is a key aspect of this reaction. Due to the ambidentate nature of the thiobenzoate anion, alkylation could potentially occur at either the sulfur or the oxygen atom. However, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom preferentially attacks the soft electrophilic carbon center of an alkyl halide, leading almost exclusively to the S-alkylated product (the thioester). mt.com O-alkylation to form a thionobenzoate is generally not observed under these conditions.
Table 1: Factors Affecting S-Alkylation of this compound
| Factor | Preferred for High Yield | Rationale |
| Alkylating Agent | Primary > Secondary >> Tertiary | Minimizes competing elimination reactions (E2). uobasrah.edu.iq |
| Leaving Group | I⁻ > Br⁻ > Cl⁻ | Weaker C-X bond and better charge stabilization of the leaving anion. |
| Solvent | Polar Aprotic (e.g., DMF, THF) | Enhances nucleophilicity of the anion by not engaging in strong hydrogen bonding. |
| Selectivity | S-alkylation | Governed by HSAB principle; soft sulfur nucleophile attacks soft carbon electrophile. mt.com |
Intramolecular Catalysis in Thiol Ester Hydrolysis
While this compound is the precursor, the resulting thiobenzoate esters can undergo hydrolysis back to thiobenzoic acid and an alcohol. The mechanism of this hydrolysis can be significantly accelerated by intramolecular catalysis, where a functional group positioned appropriately within the thioester molecule participates in the reaction.
A well-studied analogy is the hydrolysis of esters with a neighboring amine group. For a thiobenzoate ester containing a nearby functional group, such as an amino or carboxylate group, the rate of hydrolysis can be enhanced by several orders of magnitude compared to a similar ester lacking this group. For example, a neighboring amine can act as an intramolecular general base catalyst. In this mechanism, the amine group abstracts a proton from a water molecule as the water's oxygen atom attacks the electrophilic carbonyl carbon of the thioester. This process avoids the formation of a high-energy hydroxide (B78521) ion and proceeds through a more stable, cyclic transition state.
Research on the hydrolysis of 2-aminobenzoate (B8764639) esters has shown rate enhancements of 50- to 100-fold compared to their para-substituted counterparts. A similar principle applies to thioesters, where the intramolecularly catalyzed reaction can be significantly faster, especially at neutral or slightly acidic pH where the concentration of external base (hydroxide ion) is low.
Table 2: Rate Enhancement in Hydrolysis via Intramolecular Catalysis
| Compound Type | Reaction Condition | Catalytic Group | Mechanism | Approximate Rate Enhancement |
| 2-Aminobenzoate Ester | pH 4-8 | Amino Group (-NH₂) | General Base Catalysis | 50-100x vs. 4-aminobenzoate (B8803810) ester |
| Hypothetical Thiobenzoate | Neutral pH | Neighboring Base (e.g., -NH₂) | General Base Catalysis | Expected to be significant |
| Hypothetical Thiobenzoate | Neutral pH | Neighboring Nucleophile (e.g., -O⁻) | Nucleophilic Catalysis | Expected to be significant |
Addition/Elimination Reactions with Activated Substrates
The thiobenzoate anion can react with activated carbonyl compounds, such as acid chlorides and acid anhydrides, through a nucleophilic acyl substitution pathway. This mechanism is a two-step process involving addition followed by elimination.
Nucleophilic Addition: The sulfur atom of the thiobenzoate anion attacks the electrophilic carbonyl carbon of the activated substrate (e.g., benzoyl chloride). The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which is energetically favorable. This is accompanied by the expulsion of the most stable leaving group, which in the case of an acid chloride is the chloride ion (Cl⁻).
Radical-Mediated Processes and Thiobenzoate Participation
Beyond its nucleophilic character, the thiobenzoate moiety can participate in reactions involving radical intermediates. This typically involves the formation of a thiobenzoyl radical, which can then engage in various chemical transformations.
Generation of Thiobenzoyl Radicals
The thiobenzoyl radical (PhCO-S•) can be generated from thiobenzoate derivatives through several methods. One common approach is the photolysis of O-esters of thiobenzoic acid. For instance, the photolysis of O-phenylethyl thiobenzoate has been shown to produce styrene, a reaction that proceeds via radical intermediates. wm.edu Similarly, other thiobenzoate esters can be cleaved under photochemical conditions to generate a thiobenzoyl radical and an alkyl radical.
Another potential route involves the oxidation of the thiobenzoate anion or thiobenzoic acid. Single-electron transfer (SET) from the thiobenzoate anion to a suitable oxidant could, in principle, generate the thiobenzoyl radical. While less common than radical generation from precursors like tetraarylborates, this pathway is mechanistically plausible. nih.gov
Involvement in Controlled Radical Polymerization Initiating Systems
Derivatives of thiobenzoic acid are cornerstone reagents in certain types of controlled radical polymerization (CRP), most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.com While this compound is not the direct agent, it serves as a ready precursor for the synthesis of RAFT agents, such as S-benzyl thiobenzoate or dithiobenzoates.
In RAFT polymerization, a thiobenzoate derivative acts as a chain transfer agent (CTA). The process relies on a rapid equilibrium between active, propagating polymer radicals (Pn•) and dormant polymeric RAFT agent species (Pn-S-C(Z)=S-R). The key steps involving the thio-carbonyl moiety are:
A propagating radical (Pn•) adds to the C=S bond of the RAFT agent.
This forms a short-lived radical intermediate.
The intermediate fragments, releasing either the initial R• group (which starts a new polymer chain) or the propagating Pn• radical.
This rapid exchange between active and dormant chains ensures that all polymer chains grow at a similar rate, leading to polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity). google.com The effectiveness of the thiobenzoate-based CTA is crucial for maintaining control over the polymerization process.
Decomposition and Cleavage Mechanisms of Thiobenzoate Compounds
The stability and reactivity of the thiobenzoate functional group are central to its application, particularly in materials science where its decomposition is a key step in forming other compounds. The cleavage of the carbon-sulfur bond in thiobenzoate compounds can be initiated through several mechanisms, including interactions with nucleophiles like amines or through hydrolysis.
Hydrolysis and Other Degradation Pathways
Hydrolysis represents another significant degradation pathway for thiobenzoate compounds. Thioesters, the class of compounds to which thiobenzoates belong, can undergo hydrolysis of their carbon-sulfur bonds to yield a carboxylic acid and a thiol. acs.org This reaction can be promoted by either acid or base. acs.org
Base-promoted hydrolysis is a common method, but it can be complicated by side reactions, such as the formation of disulfides from the resulting thiol. acs.org Acid-promoted hydrolysis provides an alternative, but it is often associated with high activation energies and may require the use of strong acids in excess quantities. acs.org The mechanism of acid-catalyzed hydrolysis for thiobenzoic acids and their esters has been studied, confirming the influence of acid concentration on the reaction rate. cdnsciencepub.comneurotree.org The hydrolysis of thioesters is generally a thermodynamically favorable process. nih.gov For instance, the measured free energy of hydrolysis for thiobenzoate is -32.2 kJ mol⁻¹. nih.gov
The rate and mechanism of hydrolysis can also be influenced by the presence of metal ions. Certain soft metal ions, such as silver (Ag⁺) and mercuric (Hg²⁺) ions, have a marked catalytic effect on the hydrolysis of S-ethyl thiobenzoates, whereas other ions like Cu²⁺, Ni²⁺, and Pb²⁺ show little to no effect. rsc.org The kinetic data for mercurous ion-promoted hydrolysis suggest a transition in the mechanism depending on the substituents on the benzene (B151609) ring. rsc.org
Beyond hydrolysis, thermal decomposition is another degradation pathway. onlinetuition.com.my For example, antimony thiobenzoate, prepared from this compound and antimony trichloride, can be annealed at 400°C to produce antimony sulfide (B99878). springerprofessional.de The thermal stability of metal salts is generally dependent on the nature of the cation and anion present in the salt. onlinetuition.com.my
Applications in Advanced Organic Synthesis and Chemical Transformations
Thioesterification Reactions for Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium thiobenzoate serves as an effective nucleophile for creating thioesters, which are important intermediates in organic synthesis. Thioesters are not only structurally significant but also act as key activated acyl donors.
Research has demonstrated the utility of this compound in copper(I)-promoted reactions with vinyl bromides to yield S-vinyl thiobenzoates. oup.com This transformation provides a direct route to vinyl thioesters, which are valuable building blocks in organic synthesis. The reaction proceeds through a likely addition-elimination mechanism, where the thiobenzoate anion attacks the vinyl halide. oup.com In contrast, similar reactions using dibenzoyl disulfide under the same conditions tend to yield thiophene (B33073) derivatives, highlighting the unique reactivity of this compound in directing the reaction towards thioester formation. oup.com
While direct thioesterification using this compound is a primary application, related methods have been developed that generate thioaroylates in situ. For instance, a one-pot, two-step reaction has been reported for the synthesis of thioesters using sodium thiosulfate (B1220275) as a sulfur surrogate, which reacts with anhydrides to generate an acyl-Bunte salt. This intermediate then forms the thiocarboxylate in situ for subsequent reaction with organic halides. researchgate.net These methods underscore the importance of the thiobenzoate moiety in C-S bond formation.
Utility as a Protecting Group for Thiols
In multi-step organic synthesis, particularly in the synthesis of complex molecules like oligonucleotides and peptides, the protection of reactive functional groups is paramount. The thiol group (-SH) is highly nucleophilic and susceptible to oxidation, necessitating the use of protecting groups. The thiobenzoyl group, introduced via this compound, serves as an effective protecting group for thiols.
The typical strategy involves the displacement of a suitable leaving group (e.g., a sulfonate ester) on a substrate with this compound to form a thiobenzoate ester. nih.gov This thioester is stable under various reaction conditions, allowing for chemical modifications on other parts of the molecule. The protecting thiobenzoyl group can be readily removed under mild basic conditions, such as hydrolysis, to liberate the free thiol at the desired stage of the synthesis. rhhz.net This deprotection regenerates the reactive thiol for subsequent transformations, such as the formation of disulfide bonds or phosphorothiolate (B1257650) linkages. rhhz.netnih.gov The stability of the thiobenzoate protecting group and the mild conditions required for its removal make it a valuable tool in the synthetic chemist's arsenal. google.com
Precursor in the Synthesis of Diverse Organic Scaffolds
This compound's utility extends beyond simple C-S bond formation and protection, acting as a key precursor for a variety of complex organic structures.
The synthesis of modified nucleic acids is crucial for the development of therapeutic agents and biological probes. This compound plays a pivotal role in the introduction of thiol functionalities into nucleosides, which are the building blocks of oligonucleotides. These thionucleosides are precursors to oligonucleotides containing nuclease-resistant phosphorothiolate linkages.
Several synthetic strategies employ this compound as a nucleophile to introduce a sulfur atom at specific positions of the sugar moiety. For example, 3'-thioribonucleosides and 3'-deoxy-3'-thiopyrimidine nucleosides have been synthesized by the SN2 displacement of a sulfonate ester on a xylo-configured nucleoside with this compound. nih.govnih.gov A more direct route involves the ring-opening of a 2,3'-anhydronucleoside with this compound. nih.gov Similarly, 5'-thio-nucleosides can be prepared by reacting a 5'-iodo-nucleoside derivative with this compound. oup.com
Once the thiobenzoate is in place, it is typically hydrolyzed to the free thiol, which is then phosphitylated to generate the corresponding phosphoramidite. nih.gov These modified phosphoramidites can then be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. nih.govnih.gov
Table 1: Synthesis of Modified Nucleosides Using this compound
| Starting Material | Target Nucleoside Type | Key Reaction Step with this compound | Reference |
| 1,2-O-isopropylidene-5-O-toluoyl-3-trifluoromethane-sulfonyl-α-D-xylofuranose | 3'-Thioribonucleoside | SN2 displacement of triflate group | nih.gov |
| 5′-O-(4,4′-dimethoxytrityl)thymidine-derived 2,3′-anhydronucleoside | 3'-Deoxy-3'-thiothymidine | Ring-opening of the anhydro-ring | nih.gov |
| N4-benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-derived anhydronucleoside | 3'-Thio-2',3'-dideoxycytidine | Ring-opening of the anhydro-ring | nih.gov |
| 5′-deoxy-5′-iodo-2′,3′-O-isopropylideneguanosine | 5'-Thio-guanosine | Displacement of iodide | oup.com |
| 2'-deoxyuridine-derived anhydro dU | 3'-Thio-deoxynucleoside | Nucleophilic attack at 3'-C to open the intermolecular ring, forming a thioester. | rhhz.net |
The field of materials science has benefited from the use of thiobenzoate compounds in the synthesis of nanomaterials. Metal thiobenzoates, which can be prepared from thiobenzoic acid (often via its sodium salt), serve as effective single-source precursors for the generation of metal sulfide (B99878) nanocrystals. mdpi.comnih.gov
A simple and efficient method involves the decomposition of metal thiobenzoate precursors at room temperature, mediated by long-chain alkylamines. mdpi.comnih.gov This approach has been successfully used to produce uniform nanoparticles of various metal sulfides, including silver sulfide (Ag₂S), copper sulfide (Cu₂₋ₓS), indium sulfide (In₂S₃), and cadmium sulfide (CdS). mdpi.comnih.gov In this process, the long-chain amine is believed to act as both a nucleophilic reagent that facilitates the breakdown of the thiobenzoate precursor and as a capping agent that controls the size and prevents the agglomeration of the resulting nanoparticles. mdpi.com The size of the nanocrystals can be tuned by altering the type of amine used or the molar ratio of amine to the precursor. mdpi.comnih.gov This method provides a mild and controllable route to valuable semiconductor nanocrystals. acs.org
Table 2: Metal Sulfide Nanocrystals from Thiobenzoate Precursors
| Metal Thiobenzoate Precursor | Resulting Nanocrystal | Synthesis Condition | Role of Amine | Reference |
| Silver Thiobenzoate | Ag₂S | Room temperature decomposition with alkylamines | Nucleophilic reagent and capping agent | mdpi.comnih.gov |
| Copper Thiobenzoate | Cu₂₋ₓS | Room temperature decomposition with alkylamines | Nucleophilic reagent and capping agent | mdpi.comnih.gov |
| Indium Thiobenzoate | In₂S₃ | Room temperature decomposition with alkylamines | Nucleophilic reagent and capping agent | mdpi.comnih.gov |
| Cadmium Thiobenzoate | CdS | Room temperature decomposition with alkylamines | Nucleophilic reagent and capping agent | mdpi.comnih.gov |
Thiophenes are an important class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. derpharmachemica.compharmaguideline.com While direct synthesis of thiophenes using this compound as the primary sulfur source is not the most common method, related reactions provide insight into its reactivity.
For instance, the copper(I)-promoted reaction of vinyl bromides with this compound leads to S-vinyl thiobenzoates, whereas the reaction with dibenzoyl disulfide under similar conditions produces thiophene derivatives. oup.com This suggests that while the thiobenzoate anion favors nucleophilic substitution to form the thioester, alternative pathways can lead to cyclization products under different conditions or with different reagents. Other established methods for thiophene synthesis include the Paal-Knorr synthesis, which involves heating a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, and the Gewald reaction for aminothiophene synthesis. derpharmachemica.compharmaguideline.com
Generation of Metal Sulfide Nanocrystals from Thiobenzoate Precursors
Development of Novel Ligation Strategies in Chemical Biology
Chemical ligation refers to the formation of a covalent bond between two unprotected biomolecules, typically peptides or proteins, in aqueous solution. nih.gov These strategies are essential tools in chemical biology for creating large synthetic proteins, introducing specific modifications, and developing protein-drug conjugates.
The chemistry of thioesters is central to many ligation strategies, most notably Native Chemical Ligation (NCL). NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. While this compound is not directly used in the final ligation step, its role in synthesis is foundational. The principles of thioester synthesis and thiol protection, where this compound is a key reagent, are enabling technologies for preparing the necessary building blocks for these advanced ligation reactions. nih.govoup.com
For example, the synthesis of peptide-siRNA conjugates has been achieved using a modified deoxynucleoside functionalized with a disulfide bond. The synthesis of this modified nucleoside involved the use of this compound to introduce a thioester, which was subsequently converted to a thiol and then to the disulfide linker. rhhz.net This demonstrates how the chemistry facilitated by this compound is integrated into the broader context of creating complex biomolecular conjugates through novel ligation approaches.
Intersections with Polymer Science and Macromolecular Chemistry
Functionalized Polymer Reagents Derived from Sodium Thiobenzoate
This compound serves as a crucial precursor for the development of functionalized polymer reagents. A notable example is the poly(4-vinylpyridine) supported this compound, denoted as [P4VP]SCOPh. This polymeric reagent has been effectively utilized in the suspended solution phase synthesis of S-alkyl thiobenzoates from alkyl halides. nih.govchemicalbook.comsigmaaldrich.com The reaction proceeds efficiently at room temperature, yielding products in high yields. nih.gov
The use of polymer-supported reagents like [P4VP]SCOPh offers several advantages in organic synthesis. These include mild reaction conditions, simplified work-up procedures, and the quantitative removal of the spent polymeric reagent by simple filtration. nih.govresearchgate.netgoogle.com Furthermore, the spent polymeric reagent can be regenerated and reused multiple times without significant loss of its activity, contributing to more sustainable synthetic practices. nih.govresearchgate.netgoogle.com This reusability and ease of separation are key benefits of employing functionalized polymers as reagents. researchgate.net
Role in Polymer Synthesis Methodologies
This compound and its derivatives are instrumental in various polymer synthesis methodologies, enabling precise modifications and the creation of new polymeric structures.
Controlled Radical Polymerization (CRP) Applications
In the realm of Controlled Radical Polymerization (CRP), while this compound itself is not typically a direct chain transfer agent (CTA), its close relative, sodium dithiobenzoate (PubChem CID 11030352), is a vital precursor for synthesizing dithiobenzoate-type RAFT (Reversible Addition-Fragmentation Chain Transfer) agents. nih.govrsc.org For instance, 4-cyanopentanoic acid dithiobenzoate (CPADB, PubChem CID 86646597), a widely used RAFT agent, is synthesized through a process involving dithiobenzoic acid, which can be derived from or related to sodium dithiobenzoate. rsc.orgnih.gov
RAFT polymerization, a robust CRP technique, utilizes thiocarbonylthio compounds (like dithiobenzoates) to control polymer growth, leading to polymers with predictable molecular weights and narrow polydispersity indexes (PDIs). acs.orgnih.gov The terminal thiocarbonylthio groups of RAFT-synthesized polymers can be readily converted into "clickable" thiol groups, opening up numerous possibilities for post-polymerization functionalization via thiol-click reactions. nih.gov This ability to introduce specific functionalities after polymerization is crucial for designing advanced polymeric materials.
Surface-Initiated Polymerization Techniques
Surface-initiated controlled radical polymerization (SI-CRP) is a powerful method for grafting polymer chains from a solid substrate, creating "polymer brushes" with precisely controlled architecture and thickness. google.com While direct reports of this compound as an initiator for SI-CRP are not extensively detailed in the provided search results, the broader class of thiobenzoate-functionalized monomers and RAFT agents are relevant. For example, thiobenzoate-functionalized terthiophene monomers have been utilized in surface-RAFT polymerization to create ultrathin films on gold surfaces. google.com This indicates that derivatives incorporating the thiobenzoate moiety can be specifically designed and anchored to surfaces to initiate controlled polymerization, allowing for the functionalization of a wide array of substrates with thin polymer films. google.com
Design and Synthesis of Advanced Polymeric Materials
The precise control over polymer architecture, composition, and molecular weight afforded by methodologies like RAFT polymerization, which can involve thiobenzoate derivatives, is fundamental to the design and synthesis of advanced polymeric materials. google.com Functionalized polymers, including those prepared using thiol-ene coupling reactions where thiobenzoic acid can serve as a precursor to functional thiols, enable the creation of materials with highly tailored properties.
These advanced polymeric materials often exhibit "smart" or responsive behaviors, changing their properties in response to external stimuli such as temperature or pH. The ability to incorporate specific functional groups and control polymer chain growth, facilitated by controlled polymerization techniques linked to thiobenzoate chemistry, is critical for developing these sophisticated materials for various applications, including biomaterials, sensors, and coatings.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and dynamics of organic molecules in solution and solid states. It provides atomic-level information by probing the magnetic properties of atomic nuclei.
Solution-state NMR, particularly ¹H and ¹³C NMR, is instrumental in understanding the conformational behavior of sodium thiobenzoate. The chemical shifts of protons and carbons in the phenyl ring and the thiocarboxylate group provide direct evidence of their electronic environments. For instance, aromatic protons typically resonate in the 6.5-8.5 ppm range in ¹H NMR, while the carbonyl carbon (C=O) in a thioester would appear in the downfield region of a ¹³C NMR spectrum, distinct from a typical carboxylate due to the sulfur atom's influence bhu.ac.incompoundchem.comuniversite-paris-saclay.fr.
Studies on related compounds, such as the sodium salt of per(6-thiobenzoic acid)-gamma-cyclodextrin, demonstrate the utility of solution-state NMR in observing conformational dynamics nih.gov. At elevated temperatures, dynamic averaging of different conformations can be observed in the ¹H NMR spectrum, where rapid interconversion leads to averaged signals. Upon cooling, this averaging may cease, resulting in a broader dispersion of chemical shifts for both ¹H and ¹³C nuclei, indicative of distinct, slower-exchanging conformations nih.gov. This phenomenon can reveal insights into the flexibility of the thiobenzoate moiety and potential self-inclusion or aggregation phenomena in solution, where the aromatic ring might interact with other parts of the molecule or solvent environment. Such dynamic processes manifest as changes in NMR linewidths and chemical shifts with temperature bhu.ac.in.
For a complete and unambiguous structural assignment of this compound, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, allowing for the mapping of vicinal proton connectivities within the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons, providing ¹H-¹³C connectivity information and aiding in the assignment of specific carbon signals to their attached protons nih.gov.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide through-space correlations between protons that are spatially close, regardless of whether they are directly bonded or spin-coupled nih.gov. These experiments are particularly valuable for elucidating the three-dimensional arrangement and conformational preferences, including potential interactions between the sodium ion and the thiocarboxylate group, or between different molecules in concentrated solutions.
Solution-State NMR for Conformational Dynamics and Self-Inclusion Phenomena
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular vibrations of this compound. IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in polarizability bhu.ac.inoup.comresearchgate.net.
For this compound, key vibrational modes would include:
Carbonyl Stretching (C=O): The thiocarboxylate group (C(=O)S⁻) is expected to show a characteristic C=O stretching vibration. In similar compounds like sodium benzoate, the C=O stretching typically appears around 1546 cm⁻¹ and 1596 cm⁻¹ for the carboxylate group, along with aromatic C=C stretching around 1404 cm⁻¹ researchgate.net. For a thiobenzoate, the C=O stretch might be slightly shifted compared to a carboxylate due to the sulfur atom's presence.
Carbon-Sulfur Stretching (C-S): The C-S stretching vibration is a crucial diagnostic peak for thioester and thiocarboxylate compounds. This vibration is typically strong in Raman spectra due to the high polarizability of the C-S bond and can appear in the 600-800 cm⁻¹ region bhu.ac.inresearchgate.netcdnsciencepub.com. For example, a study on modified polymers with this compound identified absorption bands for the thiobenzoate group at 653, 690, and 775 cm⁻¹ in FTIR spectra kpi.ua.
Aromatic Ring Vibrations: The phenyl ring will exhibit characteristic C-H stretching vibrations (typically >3000 cm⁻¹) and various aromatic ring deformation modes (e.g., C=C stretching in the 1450-1600 cm⁻¹ range and out-of-plane bending modes below 1000 cm⁻¹) researchgate.net. Raman spectroscopy is particularly effective for observing these aromatic ring modes due to their symmetric nature and associated changes in polarizability researchgate.netnus.edu.sg.
By analyzing the positions, intensities, and shapes of these vibrational bands, the presence of the thiocarboxylate group and the integrity of the aromatic ring in this compound can be confirmed, and insights into its molecular symmetry and bonding characteristics can be gained.
Electronic Spectroscopy (UV-Visible) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to characterize the electronic transitions within this compound, particularly those involving its chromophores. Chromophores are covalently unsaturated groups that absorb electromagnetic radiation in the UV-Vis region universite-paris-saclay.frspectrabase.comhku.hk.
This compound contains two primary chromophoric systems: the benzene (B151609) ring and the thiocarboxylate group.
π→π Transitions:* The aromatic phenyl ring undergoes π→π* transitions, typically resulting in strong absorption bands in the UV region. For benzene and its derivatives, these bands often appear between 200-280 nm universite-paris-saclay.fralfa-chemistry.com.
n→π Transitions:* The thiocarboxylate group, with its non-bonding electrons on oxygen and sulfur, can undergo n→π* transitions. These transitions are generally weaker and occur at longer wavelengths than π→π* transitions hku.hk.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight, elemental composition, and structural features of compounds through the analysis of their ionized fragments uni-saarland.denih.govslideshare.net.
For this compound (C₇H₅NaOS, molecular weight ≈ 160.17 g/mol ), various ionization techniques can be employed:
Electrospray Ionization (ESI): A soft ionization technique, ESI typically produces intact molecular ions, often as protonated, deprotonated, or adduct species (e.g., [M+Na]⁺ or [M-H]⁻) uni-saarland.denih.gov. For this compound, the [M-Na]⁻ anion or potentially [M+H]⁺ if protonated in solution, or [M+Na]⁺ adduct in positive mode, would be expected.
Electron Ionization (EI): A harder ionization technique, EI often results in significant fragmentation, providing a "fingerprint" of the molecule's structure uni-saarland.deslideshare.net.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating a precursor ion and then fragmenting it further to generate product ions, which provide detailed structural information researchgate.netnih.govslideshare.net. For this compound, characteristic fragmentation pathways could include:
Loss of CO or COS from the thiocarboxylate group.
Cleavage of the C-S bond, leading to fragments corresponding to the phenyl moiety (e.g., C₆H₅⁺) or the thiocarboxylate radical.
Loss of neutral molecules (e.g., H₂S) or rearrangement products.
The exact mass measurements from high-resolution MS can confirm the elemental composition of the parent ion and its fragments, aiding in the unambiguous identification of this compound and its degradation products or derivatives uni-saarland.de.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline solids compoundchem.comresearchgate.net. If single crystals of this compound can be obtained, X-ray diffraction can provide:
Atomic Positions: Precise coordinates for every atom in the unit cell.
Bond Lengths and Angles: Accurate measurements of interatomic distances and angles, revealing the hybridization and geometry around each atom. This would be particularly insightful for the C=O and C-S bond lengths within the thiocarboxylate group, and how they compare to typical carbonyl and thioester bonds.
Molecular Conformation: The preferred conformation of the thiobenzoate anion in the solid state, including the orientation of the thiocarboxylate group relative to the phenyl ring.
Crystal Packing: Details of how individual this compound units arrange themselves in the crystal lattice, including intermolecular interactions such as hydrogen bonding (if any) or ionic interactions with the sodium cation.
Coordination Environment of Sodium: The coordination geometry and distances between the sodium ion and the oxygen/sulfur atoms of the thiocarboxylate, or other neighboring molecules, revealing how the sodium cation stabilizes the anionic species in the solid state.
While direct crystal structure data for this compound is not widely reported, studies on related metal thiobenzoate complexes and other sodium salts have utilized X-ray crystallography to elucidate their solid-state structures, demonstrating the power of this technique in characterizing such compounds cdnsciencepub.comhku.hknih.govrsc.org.
Computational Chemistry Studies of Sodium Thiobenzoate Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure and reactivity of molecules, including sodium thiobenzoate and related systems acs.orgdergipark.org.tr. DFT calculations are instrumental in predicting key electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gaps, molecular electrostatic potential (MESP), and total dipole moment organic-chemistry.org. These parameters are crucial indicators of a molecule's reactivity and stability.
For metal thiobenzoates, which include the thiobenzoate anion found in this compound, DFT calculations have been utilized to analyze their electronic structure and reactivity, particularly in the context of their decomposition to form metal sulfide (B99878) nanoparticles mdpi.com. Studies employing the B3LYP/LanL2DZ level of theory have modeled proposed reaction mechanisms, such as the initial nucleophilic addition of amine molecules onto thiocarboxylates mdpi.com. These calculations successfully located optimized transition state structures and determined important energetic parameters, including enthalpy changes and activation energy barriers. For instance, the DFT-predicted activation energy values for the reaction of various metal thiobenzoate precursors with amines were found to be approximately 110 kJ mol⁻¹, indicating that these reactions can occur readily at room temperature mdpi.com. Furthermore, these reactions were predicted to be exothermic, with enthalpy changes ranging from 4 to 33 kJ mol⁻¹ mdpi.com.
DFT modeling has also been applied to understand the adsorption behavior of the thiobenzoate anion. For example, studies on the adsorption of thiobenzoic acid on colloidal silver nanoparticles concluded, through comparison of experimental and DFT-calculated wavenumbers, that the acid bonds to the metal as thiobenzoate via the sulfur atom with unidentate coordination researchgate.netroyalsocietypublishing.org. Such insights into bonding modes are critical for understanding the behavior of the thiobenzoate moiety in different systems.
DFT's ability to predict electronic structure and reactivity extends to assessing the physical and chemical properties of various molecules and nanoparticles, thereby accelerating the identification, characterization, and optimization of materials acs.org.
Table 1: DFT-Calculated Energetic Parameters for Nucleophilic Addition to Metal Thiobenzoate Precursors (B3LYP/LanL2DZ) mdpi.com
| Precursor (M) | Activation Energy (kJ mol⁻¹) | Enthalpy Change (kJ mol⁻¹) |
| Silver (Ag) | ~110 | Exothermic (4-33) |
| Copper (Cu) | ~110 | Exothermic (4-33) |
| Indium (In) | ~110 | Exothermic (4-33) |
| Cadmium (Cd) | ~110 | Exothermic (4-33) |
Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the conformational behavior and intermolecular interactions of chemical systems over time libretexts.orgutep.edunih.gov. These simulations provide a dynamic, atomic-level view of molecular movements and interactions that are often difficult to capture experimentally nih.gov.
In MD simulations, the forces acting on atoms are calculated using molecular mechanics force fields, which account for both bonded interactions (such as bond stretching, bond bending, and torsional angles) and non-bonded interactions (including electrostatic and van der Waals forces) libretexts.orgutep.edunih.gov. By simulating the motion of atoms and molecules, MD can reveal how a system responds to perturbations and explore its conformational space nih.gov.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling, particularly DFT, is indispensable for elucidating the intricate details of chemical reaction mechanisms, providing insights into intermediates, transition states, and reaction energetics mdpi.comsumitomo-chem.co.jp. For systems involving the thiobenzoate moiety, computational studies have successfully shed light on reaction pathways.
One notable application is in understanding the decomposition of metal thiobenzoate precursors. DFT calculations have been employed to propose and confirm mechanisms, such as the initial nucleophilic addition of an amine molecule onto the thiocarboxylate group mdpi.com. This involves the formation of new C-N bonds, lengthening of C-S bonds, and shortening of metal-sulfur bonds, leading to the formation of metal-sulfur monomers mdpi.com. The low activation energy barriers predicted by DFT (around 110 kJ mol⁻¹) are consistent with observed room-temperature reactivity, and the exothermic nature of these reactions (4 to 33 kJ mol⁻¹) further supports their favorability mdpi.com.
Another example of computational elucidation of reaction mechanisms involves thiocarboxylic acids, which are structurally related to the thiobenzoate anion. DFT studies have been used to clarify the mechanism of amide bond formation via CS₂-releasing 1,3-acyl transfer, identifying key steps such as nucleophilic addition of a dithiocarbamic acid on thiocarboxylic acid, H₂S elimination, and a rate-determining 1,3-acyl transfer rsc.org. These studies highlight how computational modeling can provide a detailed mechanistic understanding, including the influence of substitution effects on reaction rates rsc.org.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry methods are extensively used to predict and validate spectroscopic parameters, which are crucial for the characterization and identification of chemical compounds. For this compound systems, these studies can provide theoretical spectra that can be compared with experimental data.
DFT calculations are particularly effective in predicting vibrational frequencies, such as those observed in Infrared (IR) and Raman spectroscopy researchgate.netacs.orgacs.org. For instance, DFT-calculated wavenumbers have been compared with experimental Surface-Enhanced Raman Scattering (SERS) spectra of thiobenzoic acid adsorbed on silver nanoparticles researchgate.netroyalsocietypublishing.org. This comparison allowed researchers to conclude that thiobenzoic acid bonds to the metal as thiobenzoate through its sulfur atom researchgate.net. The use of B3LYP/LanL2DZ force field calculations has been reported for such spectroscopic investigations researchgate.net.
While direct computational predictions of NMR spectra for this compound itself were not found in the searches, experimental Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully applied to study the dynamics and conformations of related compounds, such as the sodium salt of per(6-thiobenzoic acid)-gamma-cyclodextrin nih.gov. These experimental studies observed dynamic averaging of conformations at higher temperatures and significant ¹H and ¹³C chemical shift dispersion upon cooling, indicating changes in molecular conformation nih.gov. Computational NMR prediction is a growing field, with machine learning approaches being explored to achieve quantum-quality NMR chemical shifts at reduced computational cost, which could be highly beneficial for complex systems like this compound frontiersin.org.
Computational studies also provide insights into the relationship between molecular structure, electronic properties, and spectroscopic responses. For example, vibrational frequency shifts of carbonyl modes have been shown to be dominated by electrostatic interactions, which can be explored computationally nih.gov.
Catalytic Roles and Applications of Thiobenzoate Systems
Sodium Thiobenzoate as a Ligand Precursor in Metal Catalysis
This compound serves as a valuable ligand precursor in the synthesis of various metal complexes, which subsequently exhibit catalytic activity. Thiobenzoate ligands can form stable complexes with transition metals, influencing their electronic and steric properties and thus their catalytic performance.
For instance, copper(I) thiobenzoate complexes, such as [CuSCOPh]x, can be synthesized from this compound and copper(I) chloride. These complexes have been investigated for their catalytic activity in reactions like the azide-alkyne cycloaddition (click reaction), leading to the regioselective synthesis of glycoconjugate triazoles. rsc.orgresearchgate.net The formation of such copper(I) complexes highlights this compound's role as a direct precursor for catalytically active species. rsc.org
Beyond copper, thiobenzoate ligands have been utilized in the formation of heterobimetallic lantern compounds, specifically with platinum and other metals like magnesium, calcium, and zinc. These compounds, with the general formula [PtM(SOCR)₄(OH₂)] where R is C₆H₅ (from thiobenzoate) and M can be Mg, Ca, or Zn, demonstrate the ability of thiobenzoate to act as a bridging ligand, facilitating metal-metal interactions. osti.gov The reactivity of ligands, including thiobenzoic acid (the conjugate acid of this compound), can be tailored by introducing different substituents to prepare desired metal chalcogenides in the form of nanomaterials or thin films, underscoring their role as precursors in materials synthesis for catalytic applications. rsc.org
Participation in Copper-Catalyzed Transformations
This compound is particularly significant in copper-catalyzed reactions, where it directly participates in bond-forming processes, often leading to the synthesis of valuable organosulfur compounds.
One notable application is in the copper(I) salt-promoted reactions of vinyl bromides. When reacted with vinyl bromides in hot aprotic polar solvents, this compound yields S-vinyl thiobenzoates efficiently. oup.com This reaction proceeds via an addition/elimination mechanism, where the β-bromo anion intermediate undergoes facile β-elimination of a bromine atom to give the desired vinylic compound. oup.com In contrast, dibenzoyl disulfide under similar conditions leads to thiophene (B33073) derivatives, illustrating the distinct reactivity conferred by this compound. oup.com
Copper(I) complexes derived from thiobenzoate ligands have also been explored for their catalytic activity in the click reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These preformed complexes facilitate the transformation of triazole glycoconjugates. researchgate.net While the broader field of transition-metal-catalyzed enantioselective C(sp³)–S bond construction remains an area of development due to the challenges posed by sulfur nucleophiles, copper(I) catalysts combined with chiral tridentate anionic ligands have shown promise in enabling enantioconvergent radical C(sp³)–S cross-coupling reactions with various sulfur nucleophiles. sustech.edu.cn Furthermore, efficient copper-catalyzed coupling reactions involving aryl iodides and thiobenzoic acid (the protonated form of the thiobenzoate anion) have been reported for the synthesis of aryl sulfides. nih.gov
Indirect Catalytic Effects in Organic Reactions
Another instance of indirect effect is observed in the synthesis of fluorothiophene derivatives. S-4,4-difluorohomoallyl thiobenzoates, which can be obtained by reacting (trifluoromethyl)cyclopropanes with thiobenzoic acid, serve as precursors. When these thiobenzoates are treated with sodium methoxide, they undergo debenzoylation followed by a nucleophilic addition-elimination sequence, ultimately leading to ring-fluorinated fluorothiophenes. chim.it In this pathway, the thiobenzoate moiety acts as a handle that facilitates the subsequent cyclization and aromatization steps, thus indirectly enabling the formation of the heterocyclic product.
Regeneration and Reusability of Thiobenzoate-Derived Catalytic Systems
The reusability of catalytic systems is a critical aspect for sustainable chemical processes. While direct regeneration of this compound itself as a catalyst is not typically the focus, research often explores the reusability of catalytic systems derived from or involving thiobenzoates.
For example, in the context of copper(I) thiobenzoate complexes used in click reactions, the stability of these complexes is important for their sustained catalytic activity. While some cuprous thiobenzoate compounds have been reported to decompose upon prolonged heating, the design of stable metal-thiobenzoate complexes is crucial for their reusability. rsc.org
In broader catalytic contexts involving organosulfur compounds, the development of magnetically recoverable catalysts has demonstrated remarkable ease of recovery and reuse, reducing waste and operational costs. researchgate.net Although not specific to this compound, this highlights a general trend in catalysis toward reusable systems. Furthermore, studies on the catalytic hydrogenation of thioesters have shown that the ruthenium catalyst used is not deactivated by the generated thiol, allowing the catalytic system to be reused for the hydrogenation of other organosulfur compounds like thiocarbamates and thioamides. acs.org This principle of catalyst stability in the presence of sulfur-containing products is vital for the reusability of thiobenzoate-derived systems.
Heterogeneous catalysts, which are often derived from metal precursors, offer practical advantages in terms of easy handling and reusability. researchgate.net If this compound is employed in the preparation of such heterogeneous metal-sulfur catalysts, their inherent reusability would extend to the thiobenzoate-derived system. For instance, certain photocatalytic systems based on metal oxides have been shown to be quickly recovered and reused repeatedly for wastewater treatment, indicating the potential for similar reusability in thiobenzoate-derived catalytic materials. mdpi.com
A specific example of reusability within a reaction system involving this compound is the recovery and reuse of o-benzenedisulfonimide. This compound, generated from the reaction of arenediazonium o-benzenedisulfonimides with this compound, can be recovered in good amounts and reused for the preparation of starting salts, demonstrating a form of system reusability. researchgate.net
Biochemical and Chemical Biology Research Applications
Synthesis of Biologically Active Thioester Analogues
Sodium thiobenzoate and related thioacids serve as crucial precursors in the synthesis of a wide array of thioester analogues, many of which exhibit notable biological activities. Recent advancements include visible-light-driven methods for thioester synthesis, which utilize thiobenzoic acids (PubChem CID: 7414) as dual reagents. These methods are highly versatile, accommodating various thiols and thioacids, including aromatic, halo-substituted, and aliphatic variants, and are compatible with amino acids and pharmaceutical drugs, thus proving valuable for creating bioactive molecules and substrates for native chemical ligation reactions. fishersci.ca
One-pot synthesis procedures have also been developed, where thiobenzoic acids are generated in situ from benzoic anhydrides and thiourea. This approach facilitates the creation of structurally diverse thioester products, including compounds with significant biological relevance. nih.govnih.gov For instance, S-hydroxymethyl thiobenzoate (PubChem CID: 287157), a thiobenzoate derivative, is employed in organic synthesis and as a pharmaceutical intermediate due to its reactive thioester group. Derivatives of this compound have demonstrated antimicrobial properties and preliminary studies suggest they may induce apoptosis in cancer cells. fishersci.at
Thioesters are fundamental intermediates in both synthetic organic chemistry and various biosynthetic pathways. nih.gov Their role as activated forms of acetate (B1210297), analogous to acetyl-CoA (PubChem CID: 447881), allows them to function as high-energy group-transfer reagents, facilitating carbon insertions to form larger molecular weight compounds such as pyruvate. uni.lu
Investigations into Enzyme Mechanisms Involving Thiol Esters
Thiobenzoates and their derivatives are instrumental in elucidating the mechanisms of enzymes that interact with thiol esters. Thioesterases, a class of enzymes, catalyze the hydrolysis of acyl thioesters, a critical step in metabolic processes, including fatty acid metabolism. wikipedia.orgthegoodscentscompany.com S-Hydroxymethyl thiobenzoate, for example, undergoes enzymatic or chemical cleavage of its thioester bond, releasing benzenecarbothioic acid, which can act as an enzyme inhibitor, thereby providing insights into enzyme function. fishersci.at
Studies have explored the thioester hydrolysis reactivity of metal complexes, such as an Fe(III)Zn(II) complex, which is relevant to the mechanism of glyoxalase II enzymes. These enzymes are known to catalyze thioester hydrolysis within their active sites. thegoodscentscompany.com Furthermore, rational enzyme design has successfully engineered protein catalysts for thiol-ester hydrolysis. A notable example is the introduction of a single histidine residue into human glutathione (B108866) transferase A1-1, which enabled the hydrolysis of an S-benzoyl ester of glutathione (GSH, PubChem CID: 447881) through a mechanism involving an acyl intermediate. fishersci.ca
Thioesterases (TEs) are pivotal in the biosynthesis of fatty acids, polyketides, and nonribosomal peptides, as well as in lipid metabolism. Beyond their hydrolytic activity, some TEs have been found to catalyze Michael addition reactions. thegoodscentscompany.com
The compound 2-nitro-5-thiobenzoate (TNB, derived from 2-nitro-5-thiobenzoic acid, PubChem CID: 69203) plays a significant role in enzyme assays. It is liberated when Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) reacts with thiol groups. The strong absorbance of TNB at 412 nm allows for the spectrophotometric quantification of free thiols, a technique widely applied in studying enzyme activities, such as those of wax ester synthase and in measuring glutathione levels in cancer cells. nih.govcmdm.twthegoodscentscompany.com
Development of Bioconjugation Strategies Utilizing Thiobenzoates
Thiobenzoates are integral to the development of various bioconjugation strategies, which involve linking biomolecules with other molecules for applications in biotechnology, medicine, and drug discovery. wikipedia.org While traditional methods often target native amino acid residues like lysines and cysteines, newer techniques focus on uniquely reactive sites, including C-terminal thioesters and N-terminal groups. uni.lunih.gov
Thioesters are key components of the native chemical ligation (NCL) method, a powerful protocol for peptide synthesis. NCL facilitates the formation of a native peptide bond by reacting a C-terminal peptide thioester with an N-terminal cysteinyl peptide. sigmaaldrich.comnih.gov Thiobenzoic acid can also be directly utilized in peptide coupling reactions.
The 2-nitro-5-thiobenzoate anion (TNB²⁻), released from the reaction of Ellman's reagent (DTNB) with thiols, is extensively used in cysteine bioconjugation studies. DTNB can either enhance the reactivity of exposed cysteine residues for disulfide formation or serve to cap them, preventing unwanted cross-reactions. The distinct UV-visible absorption signature of TNB further aids in monitoring these bioconjugation processes.
Studies on Abiotic Chemistry Relevant to Biological Systems
Thioesters are frequently posited as crucial intermediates in primordial metabolism and hold significant implications for theories concerning the origin of life. uni.lusigmaaldrich.com The "thioester world" hypothesis, for instance, proposes that thioesters might have served as the primary energy currency, analogous to ATP, in early life forms, given their comparable standard free energies of hydrolysis. sigmaaldrich.com
Experimental evidence supports the abiotic synthesis of thioesters, such as S-methyl thioacetate (B1230152) (PubChem CID: 73750), from carbon monoxide (CO) and thiols on nickel sulfides under mild aqueous conditions. These findings lend support to autotrophic scenarios for the origin of life. Thioesters and thioacetic acid (PubChem CID: 10484) have been theorized to function as high-energy group-transfer reagents in the early Earth, potentially driving the formation of more complex organic molecules. uni.lu
However, despite their high-energy nature, the significant abiotic accumulation of thioesters, particularly in hydrothermal vent environments, is considered unlikely due to the high free energy change of their hydrolysis and correspondingly low equilibrium constants. uni.lusigmaaldrich.com Research into the abiotic chemistry of thiolated acetate derivatives, including thiobenzoate, continues to explore their plausibility in various geological settings. uni.lu
Furthermore, studies have shown that abiotic reactions between mercaptoacids and amino acids can lead to the formation of thiodepsipeptides, which contain both peptide and thioester bonds. These reactions occur under mild temperatures and varying pH conditions, suggesting a plausible prebiotic pathway for the formation of proto-peptides. The formation of pyrophosphate from phosphate (B84403) with thioesters over metal phosphate precipitates has also been reported, mimicking the succinyl-CoA synthetase-catalyzed reaction found in the citric acid cycle.
Data Tables
Table 1: Free Energies of Hydrolysis of Selected Thioesters
| Compound | Free Energy of Hydrolysis (ΔG°, kJ mol⁻¹) | Reference |
| Thiobenzoate | -32.2 | uni.lu |
| S-Propyl thioacetate | -32.2 | uni.lu |
| Acetyl-CoA | -35.6 | |
| Thioacetic acid (TAA) | -51.7 (at 0 °C, pH 2.5) |
Table 2: Examples of Thioester Derivatives and Their Enzyme Inhibition Activities
| Compound Class | Enzyme Inhibited | IC₅₀ (µM) | Reference |
| Substituted thiobenzoic acid S-benzyl esters* | Phospholipase A₂ (PLA₂) | 132.7 - 305.4 |
*Note: Specific compounds (I, II, III) were tested, which are substituted thiobenzoic acid S-benzyl esters.
Q & A
Q. How can researchers enhance reproducibility when reporting this compound’s catalytic activity in asymmetric synthesis?
- Methodological Answer: Document catalyst pre-treatment steps, solvent batch sources, and glovebox humidity levels. Share crystallographic data (CIF files) and raw NMR spectra in repositories like Zenodo. Collaborate via open-source platforms for inter-lab validation .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
